5-Chloro-2-nitrodiphenylamine-13C6
CAS No.:
Cat. No.: VC0203460
Molecular Formula: C₆¹³C₆H₉ClN₂O₂
Molecular Weight: 254.62
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆¹³C₆H₉ClN₂O₂ |
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Molecular Weight | 254.62 |
Introduction
Chemical Identity and Structure
5-Chloro-2-nitrodiphenylamine-13C6 is a modified form of the parent compound 5-Chloro-2-nitrodiphenylamine, where six carbon atoms are replaced with the carbon-13 isotope. This strategic labeling provides distinctive spectroscopic properties that are highly valuable in analytical applications.
Property | Details |
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Chemical Name | 5-Chloro-2-nitrodiphenylamine-13C6 |
Molecular Formula | C613C6H9ClN2O2 |
Molecular Weight | 254.62 g/mol |
Synonyms | 5-Chloro-2-nitro-N-phenyl-benzenamine-13C6; 5-Chloro-2-nitro-diphenylamine-13C6; 2-Nitro-5-chlorodiphenylamine-13C6 |
CAS Number | Not assigned (Parent compound: 25781-92-4) |
Catalog Numbers | RCLST329373, BB069927, C215724 |
The compound consists of a diphenylamine backbone with a chloro substituent at the 5-position and a nitro group at the 2-position. The 13C labeling specifically targets one of the phenyl rings, creating a distinctive isotopic signature that can be readily identified through various spectroscopic methods .
Applications in Chemical Research
5-Chloro-2-nitrodiphenylamine-13C6 serves a crucial role in various research applications, particularly in pharmaceutical development and analytical chemistry. Its specific isotopic labeling pattern makes it an invaluable tool for researchers.
Pharmaceutical Synthesis
The primary application of 5-Chloro-2-nitrodiphenylamine-13C6 is as an intermediate in the preparation of benzodiazepine derivatives . Benzodiazepines represent an important class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties. The isotopic labeling enables researchers to track reaction pathways and study the mechanistic aspects of benzodiazepine synthesis.
Analytical Applications
The compound's 13C6 labeling pattern makes it particularly valuable for:
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Metabolic studies of pharmaceutical compounds
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Mass spectrometric analysis for tracking reaction mechanisms
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Internal standardization in quantitative analysis
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Nuclear Magnetic Resonance (NMR) studies for structural elucidation
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Isotope dilution techniques for highly accurate quantification
This makes 5-Chloro-2-nitrodiphenylamine-13C6 particularly useful in drug development processes where understanding metabolic pathways and reaction mechanisms is crucial for optimizing therapeutic efficacy and safety profiles.
Spectroscopic Properties
The 13C6 labeling pattern in 5-Chloro-2-nitrodiphenylamine-13C6 creates distinctive spectroscopic signatures that differentiate it from the non-labeled analog. These properties are particularly valuable in analytical chemistry and metabolic studies.
Mass Spectrometry
In mass spectrometry, the isotopic labeling creates a characteristic mass shift of +6 m/z units compared to the non-labeled compound. This distinctive mass difference allows researchers to unambiguously identify and quantify the labeled compound even in complex mixtures containing the non-labeled analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The six 13C-labeled carbon atoms exhibit significantly enhanced signals in 13C NMR spectroscopy. This enhancement provides several advantages:
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Improved signal-to-noise ratio for the labeled carbon atoms
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Distinctive coupling patterns due to 13C-13C interactions
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Enhanced sensitivity for detection in complex matrices
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Ability to track specific carbon atoms through chemical transformations
These spectroscopic characteristics make 5-Chloro-2-nitrodiphenylamine-13C6 an excellent tracer compound for mechanistic studies and metabolic investigations.
Comparative Analysis with Non-Labeled Analog
Understanding the similarities and differences between 5-Chloro-2-nitrodiphenylamine-13C6 and its non-labeled counterpart provides valuable context for researchers.
Property | 5-Chloro-2-nitrodiphenylamine-13C6 | 5-Chloro-2-nitrodiphenylamine |
---|---|---|
Molecular Formula | C613C6H9ClN2O2 | C12H9ClN2O2 |
Molecular Weight | 254.62 g/mol | 248.67 g/mol |
Appearance | Red Solid | Light yellow to brown powder/crystal |
CAS Number | Not assigned | 25781-92-4 |
IUPAC InChIKey | Not reported | FPKHZBVGKMTUHB-UHFFFAOYSA-N |
The chemical and physical properties of both compounds are generally similar, with the primary differences arising in their spectroscopic properties, particularly in 13C NMR spectroscopy and mass spectrometry .
Research Applications and Significance
The significance of 5-Chloro-2-nitrodiphenylamine-13C6 extends beyond its role as a synthetic intermediate. Its isotopic labeling pattern makes it particularly valuable for:
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Metabolic studies: Tracking the fate of pharmaceutical compounds in biological systems
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Reaction mechanism elucidation: Understanding the chemical transformations involved in benzodiazepine synthesis
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Method development: Creating sensitive and specific analytical procedures for detecting and quantifying related compounds
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Structure-activity relationship studies: Investigating how structural modifications affect pharmacological properties
The citation of Palmer et al. in multiple sources emphasizes the compound's importance in medicinal chemistry applications, particularly in the development of benzodiazepine-based therapeutics .
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